molecular formula C20H15N3O6S B227560 4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid

4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid

Cat. No. B227560
M. Wt: 425.4 g/mol
InChI Key: ZJLUHPHWSNWDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid, also known by its chemical name TDZD-8, is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a key regulator of several signaling pathways, including the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. TDZD-8 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurological disorders.

Mechanism Of Action

TDZD-8 exerts its effects by inhibiting GSK-3β, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, TDZD-8 activates the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. TDZD-8 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TDZD-8 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. TDZD-8 has also been shown to improve insulin sensitivity, reduce glucose levels, and have neuroprotective effects.

Advantages And Limitations For Lab Experiments

TDZD-8 is a potent inhibitor of GSK-3β and has been extensively studied in preclinical models of various diseases. However, the synthesis of TDZD-8 is a complex process that requires expertise in organic chemistry. In addition, TDZD-8 has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.

Future Directions

TDZD-8 has potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurological disorders. Future research should focus on further elucidating the mechanism of action of TDZD-8 and its effects on various signaling pathways. In addition, clinical trials are needed to establish the safety and efficacy of TDZD-8 in humans.

Synthesis Methods

TDZD-8 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis of TDZD-8 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

TDZD-8 has been extensively studied in preclinical models of various diseases. In cancer research, TDZD-8 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes research, TDZD-8 has been shown to improve insulin sensitivity and reduce glucose levels. In neurological disorder research, TDZD-8 has been shown to have neuroprotective effects and improve cognitive function.

properties

Product Name

4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid

Molecular Formula

C20H15N3O6S

Molecular Weight

425.4 g/mol

IUPAC Name

4-[[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid

InChI

InChI=1S/C20H15N3O6S/c24-16-13-3-1-2-4-14(13)17(25)22(16)9-10-23-18(26)15(30-20(23)29)21-12-7-5-11(6-8-12)19(27)28/h1-8,15,21H,9-10H2,(H,27,28)

InChI Key

ZJLUHPHWSNWDJC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.